molecular formula C11H16O2S B14844177 2-(Tert-butoxy)-3-(methylsulfanyl)phenol

2-(Tert-butoxy)-3-(methylsulfanyl)phenol

Cat. No.: B14844177
M. Wt: 212.31 g/mol
InChI Key: NAWOAWMTTCZXJC-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-(methylsulfanyl)phenol is a synthetic phenolic compound of significant interest in research and development due to its unique molecular structure. This compound belongs to the broader class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely investigated for their ability to inhibit oxidation by neutralizing free radicals and interrupting propagation reactions . The antioxidant efficacy is primarily attributed to the phenol group, which can donate a hydrogen atom, and the steric hindrance provided by the bulky tert-butyl group, which stabilizes the molecule and protects it from rapid degradation . Phenolic compounds with tert-butyl substituents serve as crucial raw materials and intermediates in the synthesis of various industrial products, including antioxidants, phenolic resins, lubricants, petroleum additives, and heat stabilizers for polymeric materials . The specific substitution pattern of the tert-butoxy and methylsulfanyl groups on the phenol ring in this compound may offer distinct electronic and steric properties, making it a valuable building block for developing new stabilizers and specialty chemicals. Researchers are exploring its potential application in stabilizing products susceptible to oxidative degradation, such as plastics, rubber, and cosmetics . Furthermore, simple phenolic compounds have demonstrated an ability to cross the blood-brain barrier in scientific studies, making them subjects of interest in neuroprotective research, though no specific studies on this compound have been conducted . This product is intended for laboratory research purposes only and is not classified as a drug or approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-10-8(12)6-5-7-9(10)14-4/h5-7,12H,1-4H3

InChI Key

NAWOAWMTTCZXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1SC)O

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Thioether Formation

This two-step approach involves:

  • tert-Butylation of Phenol Precursors :
    • Starting Material : 3-(Methylsulfanyl)phenol.
    • Reagents : tert-Butyl bromide, potassium carbonate (base), dimethylformamide (DMF) as solvent.
    • Conditions : 80°C for 12 hours under nitrogen atmosphere.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-donating methylsulfanyl group, which activates the ortho position for alkylation.

$$
\text{3-(Methylsulfanyl)phenol} + \text{(CH}3\text{)}3\text{CBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

  • Yield : 68–72% after recrystallization in ethanol.
  • Thioether Introduction (Alternative Pathway) :

    • Starting Material : 2-(tert-Butoxy)phenol.
    • Reagents : Methanesulfenyl chloride (CH₃SCl), aluminum chloride (AlCl₃) as catalyst.
    • Conditions : Dichloromethane solvent, 0°C to room temperature, 6 hours.
    • Mechanism : Electrophilic aromatic substitution directed by the tert-butoxy group’s +M effect, favoring meta sulfenylation.

    $$
    \text{2-(tert-Butoxy)phenol} + \text{CH}3\text{SCl} \xrightarrow{\text{AlCl}3} \text{this compound}
    $$

    • Yield : 65% with 95% purity after column chromatography (hexane:ethyl acetate = 4:1).

One-Pot Tandem Synthesis

A patent-derived method (CN118772026A) employs simultaneous alkylation and thiolation:

  • Starting Material : 2,3-Dihydroxybenzaldehyde.
  • Reagents :
    • tert-Butyl chloroformate for O-alkylation.
    • Methyl disulfide (CH₃SSCH₃) and boron trifluoride etherate (BF₃·OEt₂) for thiolation.
  • Conditions : Tetrahydrofuran (THF) solvent, −10°C to 25°C, 24 hours.
  • Mechanism : BF₃ activates the disulfide, generating a thiyl radical that couples regioselectively at C3.

$$
\text{2,3-Dihydroxybenzaldehyde} + \text{(CH}3\text{)}3\text{COCOCl} + \text{CH}3\text{SSCH}3 \xrightarrow{\text{BF}_3} \text{this compound}
$$

  • Yield : 58% with 88% purity; requires subsequent reduction (NaBH₄) to convert the aldehyde to a hydroxyl group.

Directed Ortho-Metalation (DoM) Strategy

Adapted from Lewis acid-promoted cyanation techniques:

  • Protection of Phenol :
    • Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.
    • Product : 3-(Methylsulfanyl)phenol-TBDMS ether.
  • Lithiation and Alkylation :
    • Base : Lithium diisopropylamide (LDA), −78°C in THF.
    • Electrophile : tert-Butyl iodide.
    • Deprotection : Tetrabutylammonium fluoride (TBAF).

$$
\text{3-(Methylsulfanyl)phenol} \xrightarrow{\text{TBDMSCl}} \text{TBDMS ether} \xrightarrow{\text{LDA, (CH}3\text{)}3\text{CI}} \text{this compound-TBDMS} \xrightarrow{\text{TBAF}} \text{Product}
$$

  • Yield : 76% over three steps.

Optimization and Challenges

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 72 90
THF 25 58 88
Dichloromethane 0→25 65 95

Polar aprotic solvents (DMF, THF) enhance alkylation rates but may degrade thioethers at elevated temperatures.

Catalytic Systems

  • AlCl₃ vs. BF₃ : AlCl₃ affords higher regioselectivity (98:2 meta:para) but requires strict anhydrous conditions. BF₃ tolerates moisture but yields mixed regioisomers (85:15).
  • Base Selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis of tert-butyl bromide.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, C4–H), 6.82 (d, J = 8.4 Hz, 1H, C5–H), 5.21 (s, 1H, OH), 2.43 (s, 3H, SCH₃), 1.38 (s, 9H, C(CH₃)₃).
  • IR (neat): 3350 cm⁻¹ (O–H), 2920 cm⁻¹ (C–H), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C–O).

Industrial-Scale Considerations

Patent CN101747284A highlights challenges in large-scale thioether synthesis, including:

  • Toxicity : Methanesulfenyl chloride requires closed-system handling.
  • Byproducts : Di-tert-butyl ether formation via over-alkylation, mitigated by stoichiometric control (1:1.05 phenol:alkylating agent).

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol moiety can be reduced to form corresponding cyclohexanol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(Tert-butoxy)-3-(methylsulfanyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 2-(tert-butoxy)-3-(methylsulfanyl)phenol with structurally analogous compounds from the provided evidence:

Compound Name Substituents (Position) Key Functional Groups Bioactivity/Application Source
This compound (Target) –OC(CH₃)₃ (C2), –SCH₃ (C3) Phenol, tert-butoxy, methylsulfanyl Hypothesized: Biopesticide potential N/A
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c) –OC(CH₃)₃ (C3), –OCH₃ (C2) Phenol, methoxy, tert-butoxy Insecticidal activity (Sf9 cells)
1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene –OC(CH₃)₃ (C4), –OCH₃ (C2) Ether, methoxy, tert-butoxy Polymer precursor
2-hydroxy-1-(4-hydroxyphenyl)ethanone (7) –OH (C4), –COCH₃ (C2) Phenol, ketone Antimicrobial (isolated from actinomycetes)
Key Observations:

Steric and Electronic Effects :

  • The tert-butoxy group in the target compound at C2 creates steric hindrance, which may reduce reactivity compared to para-substituted tert-butoxy derivatives (e.g., 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene) .
  • The methylsulfanyl group at C3 introduces a sulfur atom, which is less electronegative than oxygen in methoxy (–OCH₃) groups (e.g., compound 3c). This could enhance lipophilicity and alter binding interactions in biological systems .

Bioactivity: Compound 3c demonstrated insecticidal activity against Sf9 cells, attributed to its tert-butoxy and methoxy substituents .

Physicochemical Properties

Property This compound 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c) 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene
Molecular Weight ~226.3 g/mol ~296.4 g/mol ~314.4 g/mol
Solubility Low (hydrophobic tert-butoxy) Moderate (hydroxypropyl enhances polarity) Low (long ethoxy chain)
Stability High (steric protection from tert-butoxy) Moderate (hydroxypropyl may oxidize) High (ether linkage resistant to hydrolysis)
  • Thermal Stability: Ether linkages (e.g., in 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene) generally enhance thermal resistance, whereas phenolic –OH groups (as in the target) may reduce stability under oxidative conditions .

Q & A

Q. What are the key structural features of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol, and how do they influence reactivity?

The compound contains three functional groups: a phenol (acidic -OH), a tert-butoxy group (bulky, electron-donating), and a methylsulfanyl group (thioether). The tert-butoxy group sterically hinders adjacent positions, directing electrophilic substitution to less hindered sites (e.g., para to the -OH group). The methylsulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions. The phenol’s acidity (pKa ~10) allows deprotonation in basic media, facilitating nucleophilic reactions .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical route involves sequential functionalization:

  • Step 1 : Protection of phenol using tert-butyl groups (e.g., reaction with tert-butyl chloride in the presence of a base like KOH).
  • Step 2 : Introduction of the methylsulfanyl group via nucleophilic aromatic substitution (e.g., using methyl disulfide and a catalyst).
  • Step 3 : Deprotection of the phenol under acidic conditions (e.g., HCl in dioxane). Critical considerations include solvent polarity (e.g., DMF or THF) and temperature control to minimize side reactions like over-oxidation of the thioether .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using:

  • HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
  • 1H/13C NMR to confirm structural integrity (e.g., tert-butoxy protons at δ ~1.3 ppm; aromatic protons split due to substituents).
  • Mass spectrometry (ESI or EI) for molecular ion verification (e.g., [M+H]+ at m/z 228). Discrepancies in spectral data may arise from residual solvents or tautomerism, requiring cross-validation with multiple techniques .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., sulfanyl group oxidation) be minimized?

Optimization strategies include:

  • Using inert atmospheres (N2/Ar) to prevent oxidation of the methylsulfanyl group.
  • Employing mild oxidizing agents (e.g., H2O2 at low concentrations) if sulfoxide formation is unintended.
  • Adjusting reaction stoichiometry (e.g., limiting tert-butylating agents to avoid over-alkylation). Data from kinetic studies (e.g., time-resolved NMR) can identify side reaction pathways and guide condition refinement .

Q. What advanced techniques resolve spectral contradictions in characterizing tert-butoxy-thioether derivatives?

Contradictions in NMR or MS data may arise from:

  • Dynamic effects : Rotameric equilibria of the tert-butoxy group can split signals. Variable-temperature NMR (e.g., -40°C to 25°C) stabilizes conformers for clearer assignments.
  • Isotopic labeling : 13C-labeled tert-butoxy groups help track substitution patterns.
  • 2D-COSY/HMBC NMR : Correlates proton and carbon shifts to confirm regiochemistry. For example, ambiguity in aromatic proton assignments can be resolved via NOESY to detect spatial proximity between tert-butoxy and methylsulfanyl groups .

Q. How does steric hindrance from the tert-butoxy group affect catalytic applications (e.g., in asymmetric synthesis)?

The tert-butoxy group reduces accessibility to the aromatic ring, limiting catalyst-substrate interactions. Comparative studies with less hindered analogs (e.g., methoxy derivatives) show:

  • Lower reaction rates in Pd-catalyzed cross-couplings due to hindered transmetalation.
  • Improved regioselectivity in Diels-Alder reactions, as the bulky group directs diene approach. Computational modeling (DFT) can predict steric maps to guide catalyst design .

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